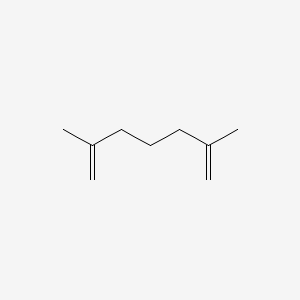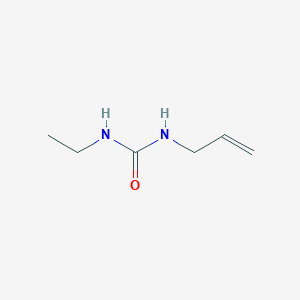
1-Ethyl-3-prop-2-enylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-3-prop-2-enylurea is an organic compound that belongs to the urea derivatives family. Urea derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science. The compound’s structure consists of an ethyl group and a prop-2-enyl group attached to the nitrogen atoms of the urea moiety, making it a unique and versatile molecule.
Métodos De Preparación
The synthesis of 1-Ethyl-3-prop-2-enylurea can be achieved through several methods. One common approach involves the reaction of ethyl isocyanate with prop-2-enylamine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. The reaction can be represented as follows:
C2H5NCO+C3H5NH2→C2H5NHCONHC3H5
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
1-Ethyl-3-prop-2-enylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically targets the prop-2-enyl group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the conversion of the urea moiety to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl or prop-2-enyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Ethyl-3-prop-2-enylurea has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It can interact with various enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound has potential therapeutic applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug design and optimization.
Industry: In industrial applications, this compound is used as an intermediate in the production of agrochemicals, polymers, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-3-prop-2-enylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their conformation and activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Ethyl-3-prop-2-enylurea can be compared with other urea derivatives, such as:
1-Ethyl-3-methylurea: Similar in structure but with a methyl group instead of a prop-2-enyl group. This compound has different reactivity and applications.
1-Propyl-3-prop-2-enylurea: Contains a propyl group instead of an ethyl group
1-Ethyl-3-phenylurea: Features a phenyl group, leading to distinct aromatic properties and applications in different fields.
The uniqueness of this compound lies in its specific combination of ethyl and prop-2-enyl groups, which confer unique reactivity and versatility compared to other urea derivatives.
Propiedades
Número CAS |
89607-21-6 |
|---|---|
Fórmula molecular |
C6H12N2O |
Peso molecular |
128.17 g/mol |
Nombre IUPAC |
1-ethyl-3-prop-2-enylurea |
InChI |
InChI=1S/C6H12N2O/c1-3-5-8-6(9)7-4-2/h3H,1,4-5H2,2H3,(H2,7,8,9) |
Clave InChI |
IPNNSYVUNMQMQC-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)NCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


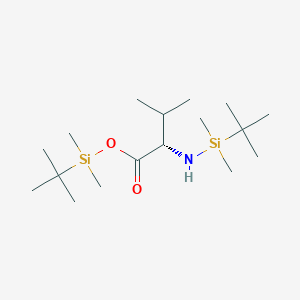
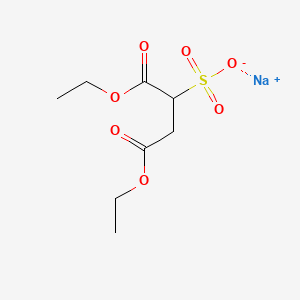
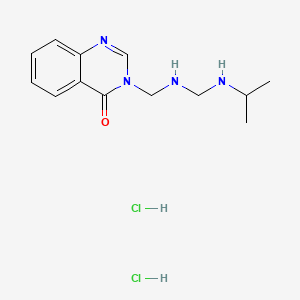
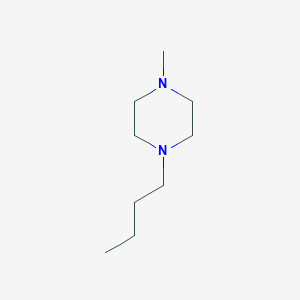
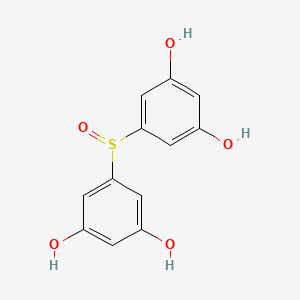
![2-Chloro-N-[(stearylamino)carbonyl]ethanesulfonamide](/img/structure/B13762867.png)
![2-Imidazolidinone, 4,5-dihydroxy-1,3-bis[(1-methylethoxy)methyl]-](/img/structure/B13762873.png)

![3-(Ethylcarbamoyl)-2',4'-difluoro[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13762891.png)
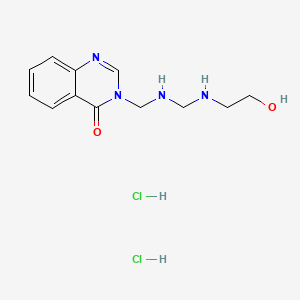
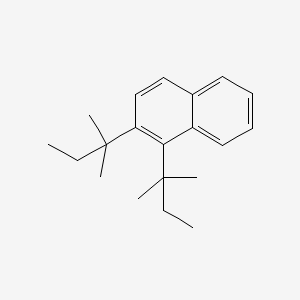
![1-[2-Cyano-4-(3,5-dimethyl-1,3,4-oxadiazol-2(3H)-ylidene)-1-thioxobut-2-enyl]pyrrolidine](/img/structure/B13762918.png)
